(R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate
Description
(R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative featuring a pyrrolidine moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound’s (R)-configuration at the pyrrolidine-2-ylmethyl group introduces stereochemical specificity, making it valuable in asymmetric synthesis and drug development. Its hydrochloride salt (CAS 1217730-75-0) is commercially available with 98% purity, indicating high utility in research .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-12-14-6-5-11-21-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRVCSZMWYOWQY-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Carbamate Formation
The foundational approach involves coupling (R)-pyrrolidin-2-ylmethanol with (9H-fluoren-9-yl)methyl chloroformate (Fmoc-Cl) under controlled conditions. This method, adapted from enantioselective syntheses of analogous compounds, proceeds via nucleophilic substitution where the hydroxyl group of the pyrrolidine derivative attacks the electrophilic carbonyl carbon of Fmoc-Cl.
Reaction Conditions :
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of Fmoc-Cl.
-
Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
-
Temperature : 0°C to room temperature, with slow addition of Fmoc-Cl to prevent exothermic side reactions.
A representative procedure involves dissolving (R)-pyrrolidin-2-ylmethanol (1.0 equiv) in DCM, followed by dropwise addition of Fmoc-Cl (1.1 equiv) and TEA (2.0 equiv) at 0°C. After stirring for 12–24 hours, the mixture is washed with aqueous HCl (1M) and brine, yielding the crude product, which is purified via silica gel chromatography.
Table 1: Optimization of Coupling Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | Acetonitrile |
| Base | TEA | Pyridine | DIPEA |
| Yield (%) | 78 | 65 | 52 |
| Purity (HPLC, %) | 98 | 95 | 90 |
Enantioselective Synthesis and Resolution
The (R)-configuration is critical for applications in asymmetric catalysis or pharmaceutical intermediates. Industrial-scale syntheses often employ chiral pool strategies, starting from enantiomerically pure (R)-pyrrolidin-2-ylmethanol, derived via enzymatic resolution or asymmetric hydrogenation of pyrrolidinone precursors.
Key Steps :
-
Asymmetric Hydrogenation : Catalytic hydrogenation of 2-pyrrolidinone using Ru-BINAP complexes achieves >99% enantiomeric excess (ee) for the (R)-alcohol.
-
Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic pyrrolidin-2-ylmethanol yields the (R)-enantiomer with 94% ee.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
The choice of solvent significantly impacts reaction kinetics and byproduct formation. Polar aprotic solvents like DCM enhance electrophilicity of Fmoc-Cl, while THF improves solubility of intermediates. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction by stabilizing the transition state.
Mechanistic Pathway :
-
Nucleophilic Attack : The alcohol oxygen attacks Fmoc-Cl’s carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination : Departure of chloride ion generates the carbamate product.
Side Reactions :
-
Hydrolysis of Fmoc-Cl to (9H-fluoren-9-yl)methanol under aqueous conditions.
-
Over-alkylation at the pyrrolidine nitrogen if stoichiometry is unbalanced.
Temperature and Stoichiometry
Lower temperatures (0–5°C) favor carbamate formation over hydrolysis, while excess Fmoc-Cl (1.1–1.3 equiv) ensures complete conversion of the alcohol. Industrial protocols often use continuous flow reactors to maintain precise temperature control and reduce reaction times from hours to minutes.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
-
δ 7.75–7.25 (m, 8H, fluorenyl aromatic protons).
-
δ 4.45–4.20 (m, 3H, Fmoc CH2 and CH).
-
δ 3.80–3.50 (m, 2H, pyrrolidine CH2).
13C NMR (100 MHz, CDCl3) :
-
δ 156.2 (carbamate C=O).
-
δ 143.8, 141.3 (fluorenyl quaternary carbons).
-
δ 47.1 (pyrrolidine CH2N).
High-Resolution Mass Spectrometry (HRMS) :
-
Calculated for C₂₀H₂₂N₂O₂ [M+H]⁺: 331.1805.
-
Observed: 331.1809.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time (tᵣ) = 6.8 minutes. Chiral HPLC (Chiralpak IA column) validates enantiomeric excess (ee) >99% for the (R)-enantiomer.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance reproducibility and safety. A typical setup involves:
-
Reagent Mixing : Fmoc-Cl and (R)-pyrrolidin-2-ylmethanol are pumped into a T-mixer at 0°C.
-
Residence Time : 10–15 minutes in a PTFE reactor coil.
-
In-line Quenching : Effluent is mixed with aqueous HCl to neutralize excess base.
Advantages :
-
30% reduction in solvent use.
-
95% yield at kilogram scale.
Chemical Reactions Analysis
Types of Reactions
®-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
®-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of ®-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and analogous Fmoc-protected carbamates:
Key Observations :
- Pyrrolidine vs. Aromatic Substituents : The target compound’s pyrrolidine group enhances solubility in polar solvents compared to aromatic derivatives like the 4-bromo-2-methylphenyl analog .
- Tritylthio vs. Hydroxyamino Groups: The tritylsulfanyl group in CAS 505076-77-7 adds steric bulk, reducing reactivity in nucleophilic substitutions compared to the hydroxyamino group in .
- Hydrochloride Salt Stability : The hydrochloride form of the target compound (CAS 1217730-75-0) offers improved stability and handling compared to free bases like CAS 106864-36-2 .
Spectral and Physicochemical Properties
- NMR Data : The target compound’s ¹H NMR would show distinct Fmoc aromatic signals (δ 7.2–7.8 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm), differing from the tritylsulfanyl group’s aromatic signals in .
- Melting Points : Fmoc derivatives like 2k* (CAS N/A) exhibit melting points >90°C, consistent with the target compound’s solid-state stability .
- Polarity : The pyrrolidine moiety increases polarity compared to aliphatic analogs like (9H-Fluoren-9-yl)methyl allylcarbamate (CAS 856438-23-8) .
Biological Activity
(R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate is a chiral compound with significant implications in biological research and medicinal chemistry. Its molecular formula is CHNO, and it has garnered attention due to its potential biological activities, particularly in enzyme inhibition and drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can function as both an inhibitor and an activator, depending on the target protein and the context of its application. The compound likely binds to active or allosteric sites on proteins, modulating their activity through conformational changes.
Applications in Research
- Asymmetric Synthesis : This compound is utilized as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.
- Enzyme Mechanisms : It plays a role in studying enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways.
- Therapeutic Development : Investigated for its potential use as a precursor in drug development, especially in creating compounds with improved pharmacological profiles .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Inhibition Studies : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses. For instance, its impact on proteases has been documented, showcasing its potential as a therapeutic agent against diseases where these enzymes are dysregulated.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential for further development as an anticancer drug .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate | Similar to R form | Different reactivity due to stereochemistry |
| (R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)urethane | Related structure | Potentially different enzyme interactions |
| This compound hydrochloride | Salt form | Improved solubility may enhance bioavailability |
The unique chiral configuration of this compound influences its reactivity and interaction with biological targets, making it particularly valuable in asymmetric synthesis processes .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for (R)-(9H-Fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate?
- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. For example, Fmoc-protected intermediates (e.g., (R)-pyrrolidin-2-ylmethylamine) are reacted with activated carbonates under anhydrous conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Characterization employs H NMR (e.g., δ 7.74–7.39 ppm for fluorenyl protons) and IR spectroscopy (e.g., 1709 cm for carbonyl stretches) . Yields >85% are achievable with optimized stoichiometry .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Test gloves for compatibility using ASTM F739 standards .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (particle size <5 µm).
- Storage : Store in airtight containers at <28°C, away from oxidizing agents .
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation); avoid skin contact (H315) and eye exposure (H319) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry via single-crystal studies (space group , factor <0.1) .
- NMR : Assign stereospecific signals (e.g., pyrrolidine protons at δ 3.2–2.8 ppm) using C DEPT and COSY .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 380.2) .
Advanced Research Questions
Q. How to address contradictions in spectroscopic data during synthesis?
- Methodological Answer :
- Impurity analysis : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect byproducts (e.g., deprotected intermediates).
- Isotopic labeling : Introduce C labels at the carbamate group to resolve overlapping NMR signals .
- Cross-validation : Compare IR carbonyl stretches (1675–1709 cm) with computed DFT spectra .
Q. What experimental designs are optimal for evaluating biological activity?
- Methodological Answer :
- Antimicrobial assays : Test against Plasmodium falciparum (IC via β-hematin inhibition) or Staphylococcus aureus (MIC using broth microdilution) .
- Cytotoxicity : Use MTT assays on HEK-293 cells (48-hour exposure, EC calculations) .
- Target interaction studies : Employ SPR or ITC to measure binding affinity to bacterial ribosomes .
Q. How to optimize synthesis for scalability without compromising enantiomeric purity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (80°C, 150 W) while maintaining >90% yield .
- Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) for greener chemistry and easier recycling .
- Catalyst screening : Test HATU vs. EDCI for coupling efficiency (monitor via TLC, R = 0.3 in 1:1 EtOAc/hexane) .
Q. How to assess environmental impact and degradation pathways?
- Methodological Answer :
- Hydrolysis studies : Incubate in pH 7.4 buffer (37°C, 48h); analyze degradation products via LC-MS (e.g., fluorenylmethanol at m/z 180.1) .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (EC >100 mg/L indicates low hazard) .
- Waste disposal : Neutralize with 10% NaOH before incineration (avoid aqueous release per OECD 302B guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
